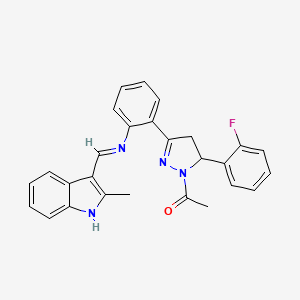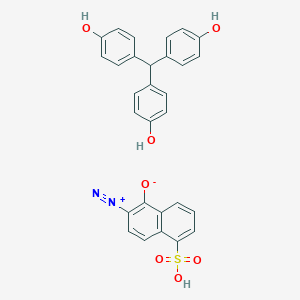
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide: is a complex organic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse pharmacological activities, particularly their ability to interact with DNA and proteins . The compound’s structure includes a fused heterocyclic system, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves multi-step protocols. One common method starts with isatin or its derivatives, which undergoes a series of reactions including nucleophilic substitution and cyclization . For instance, the synthesis of 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo(2,3-b)quinoxaline derivatives involves the reaction of isatin with various anilines under specific conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, particularly at the bromine and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium azide or various amines are employed under conditions that favor nucleophilic attack.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline derivatives is DNA intercalation. This involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and inhibiting processes such as replication and transcription . This mechanism is particularly relevant for their anticancer and antiviral activities, as it can lead to cell death or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
- NCA0424
- B-220
- 9-OH-B-220
These compounds share the indoloquinoxaline core structure and exhibit similar DNA intercalation properties .
Uniqueness
What sets 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide apart is its specific substitution pattern, which can influence its binding affinity and specificity for DNA and proteins. This unique structure may result in distinct pharmacological profiles and potential therapeutic applications .
Properties
CAS No. |
109322-18-1 |
|---|---|
Molecular Formula |
C24H19BrN6O2S |
Molecular Weight |
535.4 g/mol |
IUPAC Name |
1-[[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C24H19BrN6O2S/c1-33-16-9-7-15(8-10-16)26-24(34)30-29-21(32)13-31-20-11-6-14(25)12-17(20)22-23(31)28-19-5-3-2-4-18(19)27-22/h2-12H,13H2,1H3,(H,29,32)(H2,26,30,34) |
InChI Key |
JVDIVNKQDVATJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)

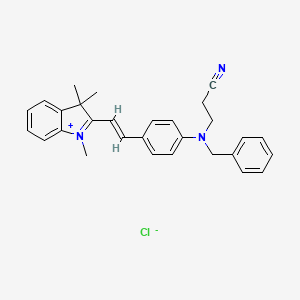
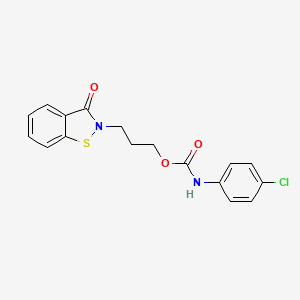
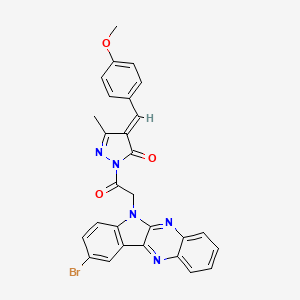
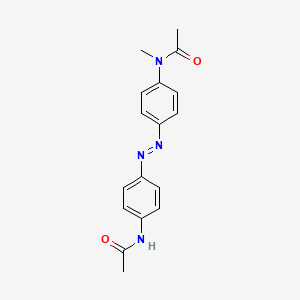
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)


